4-氨基-2-(三氟甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

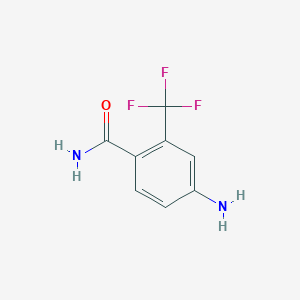

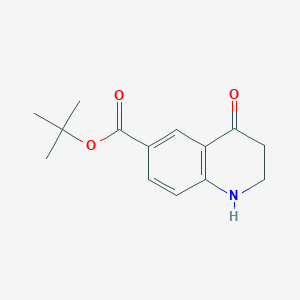

4-Amino-2-(trifluoromethyl)benzamide is a chemical compound with the CAS Number: 934600-95-0 . It has a molecular weight of 204.15 . The compound is typically stored in a dark place at room temperature .

Molecular Structure Analysis

The InChI code for 4-Amino-2-(trifluoromethyl)benzamide is1S/C8H7F3N2O/c9-8(10,11)6-3-4(12)1-2-5(6)7(13)14/h1-3H,12H2,(H2,13,14) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

4-Amino-2-(trifluoromethyl)benzamide is a solid at room temperature . The compound’s density, boiling point, and other physical properties are not specified in the search results.科学研究应用

Pharmacology

4-Amino-2-(trifluoromethyl)benzamide: is a compound that has been explored for its potential in pharmacological applications due to the presence of the trifluoromethyl group. This group is a common feature in many FDA-approved drugs and is known for its ability to enhance the biological activity and metabolic stability of pharmaceuticals . The compound’s structure allows for its use in the synthesis of various drugs, particularly those targeting diseases where modulation of protein function is required.

Material Science

In material science, 4-Amino-2-(trifluoromethyl)benzamide can be utilized as a precursor for the synthesis of complex organic molecules. Its solid form and stability at room temperature make it suitable for various chemical reactions that contribute to the development of new materials with potential applications in electronics, coatings, and other advanced material technologies .

Biochemistry

Biochemically, the compound serves as a building block in proteomics research. It can be used to study protein interactions and functions, as well as in the synthesis of peptides and other small molecules that can influence biological pathways. Its amino group is particularly reactive, allowing for targeted modifications in proteins or peptides .

Medical Diagnostics

In medical diagnostics, 4-Amino-2-(trifluoromethyl)benzamide could be explored for the development of diagnostic reagents. Its chemical properties may allow it to bind selectively to certain biomarkers, which could be used to detect specific diseases or conditions within the body .

Agricultural Chemistry

The compound’s potential in agricultural chemistry lies in its ability to be modified into various derivatives that can act as growth regulators or pesticides. The trifluoromethyl group in particular is known for its role in increasing the potency and selectivity of such agents .

Environmental Applications

Finally, 4-Amino-2-(trifluoromethyl)benzamide may have applications in environmental science, particularly in the development of chemicals that can degrade environmental pollutants. Its robust structure could be modified to create compounds that react with and neutralize harmful substances in the environment .

安全和危害

未来方向

作用机制

Target of Action

The primary target of 4-Amino-2-(trifluoromethyl)benzamide is Cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds with diverse hormone-like effects such as inflammation and pain.

Mode of Action

4-Amino-2-(trifluoromethyl)benzamide interacts with COX-1 by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the physiological effects that these compounds mediate.

Pharmacokinetics

It is known that the compound is cell-permeable , suggesting that it can readily cross cell membranes to exert its effects This property is crucial for its bioavailability, as it allows the compound to reach its target sites within the body

属性

IUPAC Name |

4-amino-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)6-3-4(12)1-2-5(6)7(13)14/h1-3H,12H2,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCGTQFWCJKPMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-(trifluoromethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-cyclohexyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2356497.png)

![1-[4-({5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone](/img/structure/B2356508.png)

![1-(4-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2356512.png)

![(1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2356517.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2356518.png)